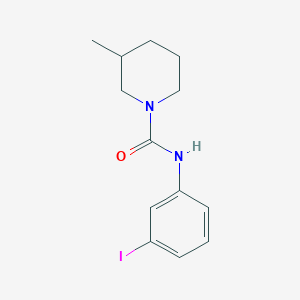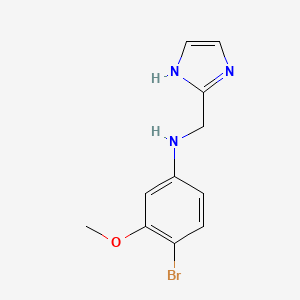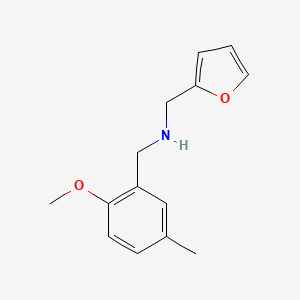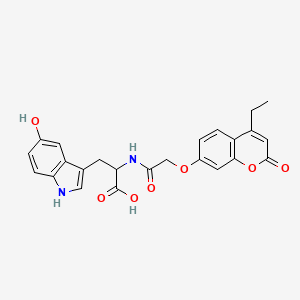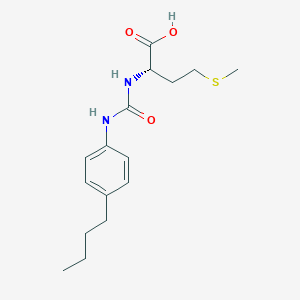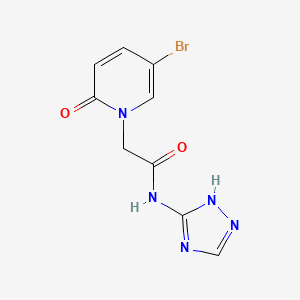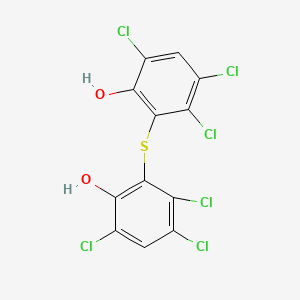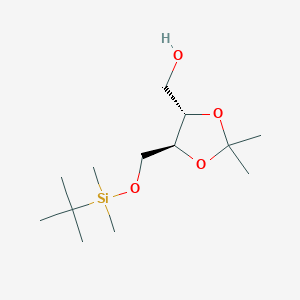
(R)-tert-Butyl benzyl(2-hydroxy-3-phenylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl benzyl(2-hydroxy-3-phenylpropyl)carbamate is a chiral compound with a complex structure that includes a tert-butyl group, a benzyl group, and a hydroxy-phenylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl benzyl(2-hydroxy-3-phenylpropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydroxy-Phenylpropyl Intermediate: This step involves the reaction of benzaldehyde with a suitable Grignard reagent to form the hydroxy-phenylpropyl intermediate.
Introduction of the Carbamate Group: The hydroxy-phenylpropyl intermediate is then reacted with tert-butyl isocyanate to introduce the carbamate group.
Benzylation: The final step involves the benzylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of ®-tert-Butyl benzyl(2-hydroxy-3-phenylpropyl)carbamate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl benzyl(2-hydroxy-3-phenylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Applications De Recherche Scientifique
®-tert-Butyl benzyl(2-hydroxy-3-phenylpropyl)carbamate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl benzyl(2-hydroxy-3-phenylpropyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in various applications.
3(5)-Substituted Pyrazoles: These compounds are versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness
®-tert-Butyl benzyl(2-hydroxy-3-phenylpropyl)carbamate is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H27NO3 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
tert-butyl N-benzyl-N-[(2R)-2-hydroxy-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C21H27NO3/c1-21(2,3)25-20(24)22(15-18-12-8-5-9-13-18)16-19(23)14-17-10-6-4-7-11-17/h4-13,19,23H,14-16H2,1-3H3/t19-/m1/s1 |
Clé InChI |
KRMPONBSRGRBAI-LJQANCHMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C[C@@H](CC2=CC=CC=C2)O |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



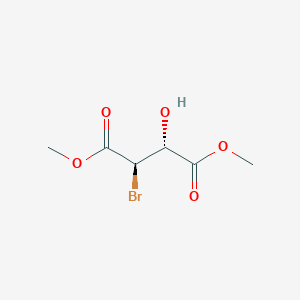
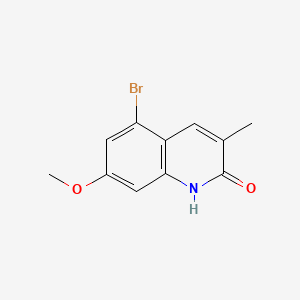
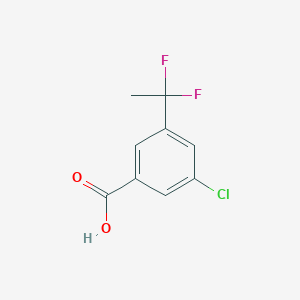
![N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14908486.png)
